REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]1)=[O:13])[CH3:10]>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH2:9]([O:11][C:12]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH:16]([Br:1])[CH2:15]1)=[O:13])[CH3:10]
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.068 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.108 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Toluene was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with sat. sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC(C(CC1)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 140.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |